4-tert-Butyl-2,2-dimethylcyclohexan-1-one
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Overview
Description
4-tert-Butyl-2,2-dimethylcyclohexan-1-one is an organic compound with the molecular formula C12H22O It is a cyclohexanone derivative, characterized by the presence of a tert-butyl group and two methyl groups attached to the cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-Butyl-2,2-dimethylcyclohexan-1-one typically involves the alkylation of cyclohexanone. One common method is the Friedel-Crafts alkylation, where cyclohexanone is reacted with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds under anhydrous conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar alkylation processes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced separation techniques to isolate the product efficiently.
Chemical Reactions Analysis
Types of Reactions
4-tert-Butyl-2,2-dimethylcyclohexan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The tert-butyl and methyl groups can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenation reactions can be carried out using reagents like bromine (Br2) or chlorine (Cl2) under controlled conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
4-tert-Butyl-2,2-dimethylcyclohexan-1-one has several applications in scientific research:
Chemistry: Used as a starting material or intermediate in organic synthesis.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of 4-tert-Butyl-2,2-dimethylcyclohexan-1-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical transformations, which can influence biological systems. For example, its oxidation products may interact with enzymes or receptors, leading to specific biological responses.
Comparison with Similar Compounds
Similar Compounds
- 2,6-Di-tert-butyl-4-(dimethylaminomethyl)phenol
- 2,6-Di-tert-butyl-4-(4-methoxybenzylidene)phenol
Uniqueness
4-tert-Butyl-2,2-dimethylcyclohexan-1-one is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. The presence of both tert-butyl and dimethyl groups on the cyclohexane ring influences its reactivity and stability, making it a valuable compound for various applications.
Properties
CAS No. |
774-97-0 |
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Molecular Formula |
C12H22O |
Molecular Weight |
182.30 g/mol |
IUPAC Name |
4-tert-butyl-2,2-dimethylcyclohexan-1-one |
InChI |
InChI=1S/C12H22O/c1-11(2,3)9-6-7-10(13)12(4,5)8-9/h9H,6-8H2,1-5H3 |
InChI Key |
WWQAPMLWYTUDHR-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(CCC1=O)C(C)(C)C)C |
Origin of Product |
United States |
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